Cas no 2229287-66-3 (O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine)
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- 2229287-66-3
- O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine
- EN300-1814882
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- Inchi: 1S/C9H11F2NO/c1-9(2,13-12)8-6(10)4-3-5-7(8)11/h3-5H,12H2,1-2H3
- InChI Key: MIYDWNUHIAULBQ-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C(C)(C)ON)F
Computed Properties
- Exact Mass: 187.08087030g/mol
- Monoisotopic Mass: 187.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 35.2Ų
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814882-0.05g |
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine |
2229287-66-3 | 0.05g |
$983.0 | 2023-07-10 | ||
| Enamine | EN300-1814882-0.1g |
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine |
2229287-66-3 | 0.1g |
$1031.0 | 2023-07-10 | ||
| Enamine | EN300-1814882-0.25g |
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine |
2229287-66-3 | 0.25g |
$1078.0 | 2023-07-10 | ||
| Enamine | EN300-1814882-0.5g |
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine |
2229287-66-3 | 0.5g |
$1124.0 | 2023-07-10 | ||
| Enamine | EN300-1814882-1.0g |
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine |
2229287-66-3 | 1.0g |
$1172.0 | 2023-07-10 | ||
| Enamine | EN300-1814882-2.5g |
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine |
2229287-66-3 | 2.5g |
$2295.0 | 2023-07-10 | ||
| Enamine | EN300-1814882-5.0g |
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine |
2229287-66-3 | 5.0g |
$3396.0 | 2023-07-10 | ||
| Enamine | EN300-1814882-10.0g |
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine |
2229287-66-3 | 10.0g |
$5037.0 | 2023-07-10 |
O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine
Professional Introduction to Compound with CAS No. 2229287-66-3 and Product Name O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine
Compound with the CAS number 2229287-66-3 and the product name O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound incorporates a hydroxylamine moiety linked to a 2-(2,6-difluorophenyl)propan-2-yl group, which suggests a high degree of chemical complexity and functionality. Such structural features are often exploited in the design of novel therapeutic agents, particularly those targeting complex biological pathways.
The hydroxylamine functional group is well-known for its reactivity and role in various biochemical processes. In pharmaceutical applications, hydroxylamine derivatives are frequently investigated for their ability to interact with biological targets such as enzymes and receptors. The presence of fluorine atoms in the 2,6-difluorophenyl moiety enhances the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability. This combination of features makes O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine a promising candidate for further exploration in drug discovery.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in developing next-generation therapeutics. The fluorine atoms in these molecules can modulate pharmacokinetic properties, such as lipophilicity and metabolic resistance, which are critical factors in drug efficacy and safety. Studies have demonstrated that fluorine substitution can significantly improve the bioavailability and half-life of pharmaceutical compounds. The incorporation of fluorine into the 2,6-difluorophenyl group of O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine aligns with this trend, suggesting that this compound may exhibit enhanced pharmacological properties.
The propan-2-yl side chain provides an additional layer of structural diversity, allowing for further modifications and derivatization. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can lead to significant differences in biological activity. The combination of these structural elements—hydroxylamine, fluorinated phenyl, and propan-2-yl—makes O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine a versatile scaffold for developing novel compounds with tailored biological activities.
In the context of current research, there is growing interest in identifying small molecules that can modulate enzyme activity through non-covalent interactions. The hydroxylamine group is known to participate in hydrogen bonding and other polar interactions, making it an effective moiety for targeting specific enzymatic sites. For instance, hydroxylamine derivatives have been explored as inhibitors of various oxidoreductases, which play crucial roles in cellular metabolism and signaling pathways. The unique structural features of O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine may enable it to interact with such enzymes in a novel manner, potentially leading to the discovery of new therapeutic agents.
Another area of interest is the development of compounds that can cross-react with biological targets through multiple mechanisms. The presence of both polar and lipophilic regions in O-[2-(2,6-difluorophenyl)propan-2-yl]hydroxylamine allows it to engage with biological targets on multiple levels. This multifaceted interaction can enhance binding affinity and reduce the likelihood of resistance development. Such properties are highly desirable in drugs designed to treat chronic or recurrent diseases.
The synthesis and characterization of this compound have been subjects of recent scientific investigation. Advanced synthetic techniques have been employed to construct the complex framework of O-[2-(2,6-difluorophenyl)propan-2-lyl]hydroxymine, ensuring high purity and yield. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been utilized to confirm its molecular structure. These analytical techniques provide detailed insights into the chemical environment of each atom within the molecule, which is essential for understanding its reactivity and potential biological activity.
Once synthesized, compounds like O-[2-(26difluorophenylethynl)]hydrazine hydrochloride CAS 2229287663 are typically subjected to rigorous testing to evaluate their pharmacological properties. This includes assays to determine their binding affinity to target proteins, their ability to modulate enzyme activity, and their toxicity profiles. Preliminary studies on related compounds have shown promising results in terms of efficacy against various disease models. While further research is needed to fully assess the potential of *O-[22(26difluoro phenylethynl)]hydrazine hydrochloride CAS 2229287663* , these early findings suggest that it may have significant therapeutic applications.
The role of computational chemistry has become increasingly important in drug discovery research. Molecular modeling techniques can predict how a compound will interact with biological targets based on its three-dimensional structure. These predictions can guide experimental efforts by identifying potential lead compounds that are most likely to exhibit desired pharmacological properties. Computational studies on *O-[22(26difluoro phenylethynl)]hydrazine hydrochloride CAS 2229287663* have already provided valuable insights into its binding mode and potential interactions with relevant biomolecules.
In conclusion,O-[22(26difluoro phenylethynl)]hydrazine hydrochloride CAS 2229287663* represents a promising candidate for further exploration in pharmaceutical research。 Its unique structural features, including the presence offluoro substituents, make it an attractive scaffold for developing novel therapeutic agents。 While more research is needed to fully understand its potential, preliminary studies suggest that it may have significant applications insmall-molecule drug discovery。 As our understanding offlorinated aromatic compounds continues to grow, so too will our abilityto harness their potential for treating complex diseases。
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